molecular formula C13H16O2 B3380329 4-(Tert-butyl)cinnamic acid CAS No. 190125-60-1

4-(Tert-butyl)cinnamic acid

Cat. No.: B3380329
CAS No.: 190125-60-1
M. Wt: 204.26 g/mol
InChI Key: QFSPZKLJQZSLQU-RMKNXTFCSA-N
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Description

4-(Tert-butyl)cinnamic acid is an organic compound with the molecular formula C13H16O2. It is a derivative of cinnamic acid, where the phenyl ring is substituted with a tert-butyl group at the para position. This compound is known for its white solid form and is soluble in organic solvents such as chloroform and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)cinnamic acid typically involves the Knoevenagel condensation reaction. One common method includes the reaction of 4-tert-butylbenzaldehyde with malonic acid in the presence of piperidine and pyridine as catalysts. The reaction mixture is refluxed for several hours, followed by acidification with hydrochloric acid to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)cinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Tert-butyl)cinnamic acid has diverse applications in scientific research:

Comparison with Similar Compounds

4-(Tert-butyl)cinnamic acid can be compared with other cinnamic acid derivatives:

Uniqueness

The presence of the tert-butyl group in this compound enhances its lipophilicity and stability, making it more effective in certain applications compared to its analogs .

List of Similar Compounds

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-9H,1-3H3,(H,14,15)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSPZKLJQZSLQU-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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